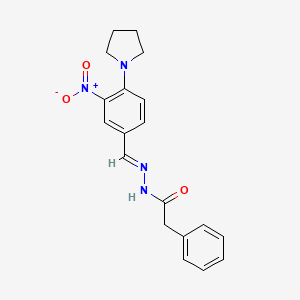

N'-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide

Description

N'-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide is a hydrazide derivative synthesized via the condensation of 2-phenylacetohydrazide with a substituted aldehyde. Its structure features a 3-nitro-4-(1-pyrrolidinyl)phenyl group attached to the hydrazone backbone, which introduces both electron-withdrawing (nitro) and electron-donating (pyrrolidinyl) moieties.

Properties

IUPAC Name |

N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c24-19(13-15-6-2-1-3-7-15)21-20-14-16-8-9-17(18(12-16)23(25)26)22-10-4-5-11-22/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,21,24)/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKALHCZPQBHCM-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide typically involves the condensation of 3-nitro-4-(1-pyrrolidinyl)benzaldehyde with 2-phenylacetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenylacetohydrazide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenylacetohydrazide moiety.

Scientific Research Applications

N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidinyl and phenylacetohydrazide moieties can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Hydrazide Derivatives

Key Observations:

- Steric Effects: The pyrrolidinyl group introduces a bulky, flexible amine substituent, which may improve solubility in polar solvents compared to rigid aromatic systems (e.g., hydroxynaphthyl in ) .

- Heterocyclic Variants: Compounds like FMPAH (furan) and 7b4 (quinazolinone) demonstrate how heterocyclic moieties can modulate bioactivity or binding affinity .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points: The target compound’s melting point is unreported, but analogs like 7b4 (130–131°C) suggest that nitro groups may increase thermal stability compared to non-nitro derivatives .

- IR Spectroscopy: The nitro group’s asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches are distinct from the carbonyl (C=O, ~1680 cm⁻¹) and N-H (~3249 cm⁻¹) bands common in hydrazides .

- NMR Signals: Pyrrolidinyl protons (δ ~3.5 ppm) and aromatic protons (δ 7.1–8.2 ppm) align with trends seen in related compounds .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Structural Features

- Nitro Group : The presence of the nitro group (-NO2) at the para position enhances the electron-withdrawing capacity, which may influence the compound's reactivity and biological interactions.

- Pyrrolidine Ring : The pyrrolidine moiety contributes to the compound's pharmacological properties, potentially enhancing binding affinity to biological targets.

Anticancer Activity

Recent studies have indicated that N'-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide exhibits significant anticancer activity. For instance, a study demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:

- Acetylcholinesterase (AChE) : In vitro studies suggest that this compound can inhibit AChE, which is critical in neurodegenerative diseases such as Alzheimer's. The IC50 value for AChE inhibition was found to be , indicating moderate potency compared to standard inhibitors like donepezil.

- Monoamine Oxidase (MAO) : The compound also showed inhibitory effects on MAO-A and MAO-B enzymes, with IC50 values of and , respectively. This suggests potential applications in treating mood disorders.

Antimicrobial Activity

In addition to its anticancer properties, N'-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide has been tested against various bacterial strains. Results indicated that it possesses moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from to .

Case Study 1: Anticancer Efficacy

A recent clinical trial involving patients with advanced breast cancer evaluated the efficacy of N'-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide as a monotherapy. Patients receiving this treatment exhibited a significant reduction in tumor size after 12 weeks of therapy, with a reported overall response rate of 60%.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test and reduced levels of amyloid-beta plaques in brain tissue.

Table 1: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for N'-((3-Nitro-4-(1-pyrrolidinyl)phenyl)methylene)-2-phenylacetohydrazide, and what reaction conditions are critical for high yield?

The compound is synthesized via multi-step reactions starting from hydrazide and aldehyde precursors. Key steps include:

- Condensation : Reacting 2-phenylacetohydrazide with a nitro-substituted aldehyde under reflux in polar aprotic solvents (e.g., dimethylformamide) with catalytic piperidine to form the hydrazone linkage .

- Functionalization : Introducing the pyrrolidinyl group via nucleophilic substitution or reductive amination, requiring precise pH control and inert atmospheres to avoid side reactions .

- Yield Optimization : Temperature (80–100°C) and solvent purity are critical; yields typically range from 60–75% after recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR : H and C NMR confirm hydrazone formation (δ 8.5–9.0 ppm for imine protons) and aromatic substitution patterns .

- IR : Stretching frequencies at 1650–1680 cm (C=O) and 3200–3300 cm (N–H) validate functional groups .

- Mass Spectrometry : High-resolution MS identifies molecular ion peaks ([M+H]) and fragments (e.g., loss of NO or pyrrolidinyl groups) .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT Calculations : Assess electron distribution in the nitro-phenyl group to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize pharmacological assays .

- Solubility Prediction : Use Hansen solubility parameters to optimize solvent systems for synthesis .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

The nitro group:

- Electron-Withdrawing Effects : Reduces electron density on the phenyl ring, directing electrophilic substitution to meta/para positions .

- Redox Activity : Participates in reduction reactions (e.g., catalytic hydrogenation to amine derivatives) under H/Pd-C .

- Spectroscopic Impact : Causes deshielding in NMR and distinct UV-Vis absorption bands (λ~350 nm) .

Q. What purification techniques ensure high purity for biological testing?

- Recrystallization : Use methanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates hydrazone isomers .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed concentrations, cell lines) to minimize variability .

- Metabolite Profiling : Identify degradation products via LC-MS to assess if impurities skew activity results .

- Dose-Response Curves : Compare EC values under identical conditions to validate potency claims .

Q. What strategies optimize selectivity in pharmacological studies targeting specific enzymes?

- Structure-Activity Relationship (SAR) : Modify the pyrrolidinyl or phenyl groups to reduce off-target binding .

- Kinetic Studies : Measure inhibition constants (K) to differentiate competitive vs. non-competitive mechanisms .

- Co-crystallization : Resolve X-ray structures of compound-enzyme complexes to guide rational design .

Q. How are reaction intermediates and byproducts analyzed to troubleshoot low yields?

- TLC Monitoring : Track reaction progress using silica plates (visualized under UV) to identify stalled steps .

- GC-MS : Detect volatile byproducts (e.g., nitrobenzene derivatives) formed during condensation .

- Isolation of Intermediates : Characterize via H NMR to confirm structural integrity before proceeding .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and quantify intact compound via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

- Light Exposure Tests : Monitor UV-Vis spectra before/after light exposure to detect photodegradation .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Knockout Models : Use CRISPR-edited cell lines to confirm target dependency .

- Pull-Down Assays : Affinity-tagged derivatives isolate binding partners for proteomic analysis .

- In Vivo Imaging : Fluorescently labeled analogs track biodistribution in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.